molecular formula C11H12ClN B2572049 5-Methylnaphthalen-1-amine hydrochloride CAS No. 4044-46-6

5-Methylnaphthalen-1-amine hydrochloride

Cat. No.: B2572049
CAS No.: 4044-46-6
M. Wt: 193.67
InChI Key: CNCYFOWRVYXDSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methylnaphthalen-1-amine hydrochloride is a chemical compound with the molecular formula C11H12NCl. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a methyl group at the 5-position and an amine group at the 1-position, forming a hydrochloride salt. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylnaphthalen-1-amine hydrochloride typically involves the alkylation of naphthalene derivatives. One common method is the reaction of 5-methylnaphthalene with an amine source, such as methylamine, under acidic conditions to form the amine derivative. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale alkylation and amination processes. These processes are optimized for high yield and purity, often utilizing catalysts and controlled reaction environments to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Methylnaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted naphthalene derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include naphthoquinone derivatives, reduced amine derivatives, and various substituted naphthalene compounds.

Scientific Research Applications

5-Methylnaphthalen-1-amine hydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research involving this compound includes its potential use in drug development and pharmacological studies.

    Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methylnaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-naphthalenemethylamine hydrochloride
  • 2-(2-Naphthyl)ethylamine hydrochloride
  • N-Methyl-1-naphthalenamine hydrochloride

Uniqueness

5-Methylnaphthalen-1-amine hydrochloride is unique due to the specific positioning of the methyl and amine groups on the naphthalene ring. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

IUPAC Name

5-methylnaphthalen-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N.ClH/c1-8-4-2-6-10-9(8)5-3-7-11(10)12;/h2-7H,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCYFOWRVYXDSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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